molecular formula C27H29N5O3 B2919512 (1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone CAS No. 1112429-09-0

(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone

Katalognummer: B2919512
CAS-Nummer: 1112429-09-0
Molekulargewicht: 471.561
InChI-Schlüssel: LEKMEIIQTYOKHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone features a benzofuropyrimidine core fused to a piperidine ring, linked via a methanone group to a 2-methoxyphenyl-substituted piperazine (Figure 1).

Eigenschaften

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-34-23-9-5-3-7-21(23)30-14-16-32(17-15-30)27(33)19-10-12-31(13-11-19)26-25-24(28-18-29-26)20-6-2-4-8-22(20)35-25/h2-9,18-19H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKMEIIQTYOKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1-Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone is a member of the benzofuro[3,2-d]pyrimidine family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C28H31N5O2\text{C}_{28}\text{H}_{31}\text{N}_{5}\text{O}_{2}

This complex heterocyclic compound features a benzofuro[3,2-d]pyrimidine core, which is known for its potential as a scaffold in drug discovery. The presence of piperidine and piperazine moieties further enhances its biological profile, making it a candidate for various pharmacological studies.

The primary mechanism of action for (1-Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone involves the inhibition of protein kinases. These enzymes are critical in regulating cell growth and differentiation. By targeting specific receptor tyrosine kinases that are often overexpressed in cancer cells, this compound can effectively inhibit tumor growth and proliferation .

Anticancer Properties

Research has shown that derivatives of benzofuro[3,2-d]pyrimidines possess significant anticancer activity. For instance, in vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reported that at concentrations above 200 µg/mL, the compound effectively inhibited bacterial growth, demonstrating enhanced efficacy with increasing concentrations .

Other Biological Activities

The compound also exhibits potential anti-inflammatory, analgesic, and neuroprotective effects. Pyrimidine derivatives have been reported to possess a variety of biological properties including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Antidiabetic
    These activities suggest a broad spectrum of therapeutic applications beyond oncology .

Case Studies

  • Cytotoxicity Study : A study conducted on thiazolidin-4-one clubbed pyrimidines indicated that the synthesized compounds displayed considerable biological activity against HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The findings suggested that these compounds could serve as potential leads for anticancer drug development .
  • Antimicrobial Efficacy : In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant bactericidal activity at concentrations as low as 200 µg/mL, with complete inhibition observed at higher concentrations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds (Table 1) are selected for comparison based on shared pharmacophoric features:

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Pharmacological Implications
Target Compound Benzofuro[3,2-d]pyrimidine Piperidine, 2-methoxyphenylpiperazine, methanone ~529 (estimated) Potential CNS activity, kinase inhibition
Compound 54 Benzoylpiperidine Difluoromethoxyphenyl, benzyl ~465 Kinase binding, metabolic stability
Compound 50b Pyrido[3,4-d]pyrimidinone Pyrazolyl, trimethylsilyl ~580 Enzyme inhibition, solubility challenges
Compound 3b Pyrimido[4,5-d]pyrimidinone Methoxyphenylpiperazine ~550 (estimated) Anticancer activity, receptor affinity
AKOS005096543 Benzhydrylpiperazine Fluorophenyl, methoxyoxime 417.5 CNS modulation, H-bond acceptor

Key Observations :

Core Heterocycles: The benzofuropyrimidine core in the target compound differs from pyrido[3,4-d]pyrimidinone (Compound 50b) and pyrimido[4,5-d]pyrimidinone (Compound 3b) by incorporating an oxygen atom in the fused ring system. This may enhance metabolic stability compared to nitrogen-rich cores .

Piperazine/Piperidine Substituents: The 2-methoxyphenylpiperazine in the target compound contrasts with AKOS005096543’s fluorophenyl group. The methoxy group’s electron-donating properties may improve binding to serotonin or dopamine receptors compared to the electron-withdrawing fluorine . Compound 3b shares the methoxyphenylpiperazine moiety, suggesting analogous receptor interactions, but its pyrimidopyrimidinone core may reduce blood-brain barrier penetration relative to the benzofuropyrimidine .

Linker Groups: The methanone linker in the target compound offers conformational flexibility, unlike the carboxamide in ’s piperidinecarboxamide derivatives. This flexibility may optimize binding to diverse targets .

Methodological Considerations in Similarity Analysis

Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening . The target compound’s benzofuropyrimidine core may yield low similarity scores with pyrido/pyrimidopyrimidinones despite shared piperazine motifs, underscoring the need for multi-parameter comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.